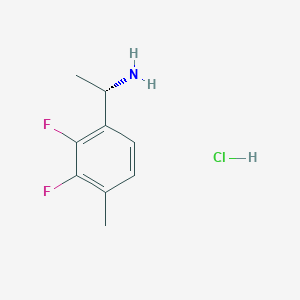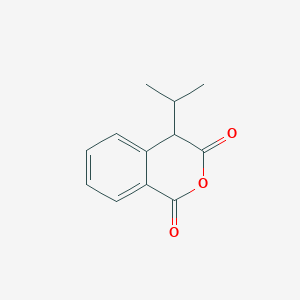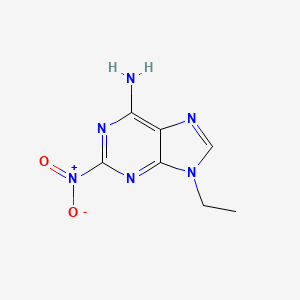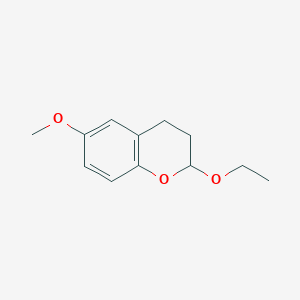
2-Ethoxy-6-methoxychroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-methoxychroman is a chemical compound belonging to the chroman family, which is characterized by a benzopyran ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The chroman framework is a significant structural entity in many biologically active compounds, making this compound an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methoxychroman typically involves the condensation of appropriate phenolic compounds with ethoxy and methoxy substituents. One common method is the cyclization of 2-ethoxyphenol with 2-methoxybenzaldehyde under acidic conditions, followed by reduction and cyclization to form the chroman ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process often requires careful control of temperature, pressure, and the use of catalysts to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-methoxychroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized chroman derivatives.
Scientific Research Applications
2-Ethoxy-6-methoxychroman has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methoxychroman involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
2-Methoxychroman: Lacks the ethoxy group but shares similar structural features.
6-Ethoxychroman: Similar to 2-Ethoxy-6-methoxychroman but without the methoxy group.
2,6-Dimethoxychroman: Contains two methoxy groups instead of one ethoxy and one methoxy group.
Uniqueness: this compound is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-ethoxy-6-methoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C12H16O3/c1-3-14-12-7-4-9-8-10(13-2)5-6-11(9)15-12/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
UFXQUBQLQQRLNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC2=C(O1)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





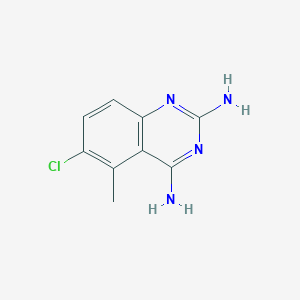
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)




![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)

